6-Acetylmorphine-D3 is a deuterated analog of 6-acetylmorphine, which is a metabolite of heroin. This compound is significant in pharmacological research and toxicology, particularly for its role in understanding opioid metabolism and the detection of heroin use. 6-Acetylmorphine-D3 is utilized as a reference standard in analytical chemistry, especially in the context of drug testing and forensic science.
6-Acetylmorphine-D3 can be synthesized from morphine and acetic anhydride, with deuterated forms being produced using deuterated reagents. It is commercially available from various chemical suppliers such as Sigma-Aldrich and Cerilliant, which provide certified solutions for quantitative analysis in biological samples .
6-Acetylmorphine-D3 belongs to the class of organic compounds known as opioids. More specifically, it is classified as a semi-synthetic opioid due to its derivation from morphine. Its chemical structure includes an acetyl group attached to the nitrogen atom of the morphine skeleton, which influences its pharmacokinetic properties.
The synthesis of 6-acetylmorphine-D3 typically involves the acetylation of morphine using acetic anhydride or acetyl chloride in the presence of a base. The deuterated version is synthesized using deuterated acetic anhydride to introduce deuterium atoms into the compound.
The molecular formula for 6-acetylmorphine-D3 is C17H19D3NO3. The structure features a morphinan backbone with an acetyl group at the nitrogen atom and three deuterium atoms replacing hydrogen atoms in specific positions.
6-Acetylmorphine-D3 participates in various chemical reactions typical of opioids, including hydrolysis and metabolic transformations.
The mechanism of action for 6-acetylmorphine-D3 is similar to that of other opioids, primarily involving interaction with opioid receptors in the central nervous system.
6-Acetylmorphine-D3 serves several important roles in scientific research:
6-Acetylmorphine-d₃ (6-AM-d₃), a deuterium-labeled analog of the heroin metabolite 6-monoacetylmorphine (6-MAM), serves as an indispensable tool in modern analytical toxicology. Its structural identity to the target analyte, except for three deuterium atoms replacing hydrogen at the N-methyl group, provides ideal characteristics for isotope dilution mass spectrometry. This stable-labeled internal standard (100 μg/mL in acetonitrile) is specifically designed for forensic and clinical applications, including heroin exposure confirmation, pain prescription monitoring, and workplace drug testing [1] [5] [7]. The compound’s suitability for both GC-MS and LC-MS methodologies enhances its utility across diverse laboratory settings.
Isotope dilution mass spectrometry (IDMS) represents the gold standard for accurate quantification of 6-MAM in biological matrices, with 6-AM-d₃ serving as the ideal internal standard. The deuterated standard corrects for losses during sample preparation and matrix effects during ionization in mass spectrometry. In IDMS workflows, a known quantity of 6-AM-d₃ is added to the biological sample (urine, blood, or oral fluid) prior to extraction. Following chromatographic separation, mass spectrometers monitor specific ion transitions for both the natural and deuterated forms simultaneously. The near-identical chemical behavior ensures consistent recovery through extraction and derivatization steps, while the mass difference (M+3) enables distinct detection [5] [7] [9]. This approach significantly enhances measurement accuracy compared to external standardization or non-isotopic internal standards, particularly at the low concentrations typical of 6-MAM in biological specimens after heroin use.
The integration of 6-AM-d₃ has markedly improved the robustness of both GC-MS and LC-MS/MS methods for 6-MAM determination. In GC-MS analysis of opiates in blood, protein precipitation with acetonitrile is followed by liquid-liquid extraction and derivatization (typically propionylation or silylation). 6-AM-d₃ co-elutes slightly before the native compound but experiences identical derivatization efficiency, enabling precise compensation for reaction variability. This optimization achieves limits of quantitation (LOQ) of 2 ng/mL with precision <10% RSD [3]. For LC-MS/MS approaches, particularly in urine and oral fluid analysis, the deuterated standard mitigates ionization suppression from co-eluting matrix components. A dilute-and-shoot LC-MS/MS method for 17 drugs of abuse in oral fluid utilized 6-AM-d₆ (a structural analog) to achieve an LOQ of 30 ng/mL for 6-MAM with interassay variability <10% [9]. The "Snap-N-Spike" and "Snap-N-Shoot" features of commercial 6-AM-d₃ solutions facilitate rapid preparation of calibrators and quality controls, streamlining method implementation [1] [5].
The selection of internal standards significantly impacts assay sensitivity. Studies demonstrate superior performance of 6-AM-d₃ over structural analogs like morphine-d₃ or codeine-d₃ for 6-MAM quantitation. Morphine-d₃ exhibits differential recovery during sample preparation due to distinct hydrophobicity (logP 6-AM=1.24 vs. morphine=0.89), leading to inconsistent compensation. In contrast, 6-AM-d₃ maintains nearly identical extraction characteristics. When analyzing brain tissue, methods employing 6-AM-d₃ achieved LOQs of 0.002 μg/g, approximately 5-fold lower than methods using morphine-d₃ as internal standard [2] [8]. The structural homology ensures equivalent derivatization kinetics in GC-MS and nearly identical electrospray ionization efficiency in LC-MS/MS, reducing variability at low concentrations. This sensitivity advantage is critical given 6-MAM's low concentrations and short detection window in biological matrices post-heroin use.
Table 1: Sensitivity Comparison Using Different Internal Standards
Matrix | Internal Standard | LOQ | LOD | Reference |
---|---|---|---|---|
Blood (GC-MS) | 6-AM-d₃ | 10 ng/mL | 2 ng/mL | [3] |
Plasma (GC-MS) | Morphine-d₃ | 0.5 ng/mL | 0.1 ng/mL | [8] |
Brain Tissue (LC-MS/MS) | 6-AM-d₃ | 0.002 μg/g | 0.0007 μg/g | [2] |
Oral Fluid (LC-MS/MS) | 6-AM-d₆ | 30 ng/mL | Not reported | [9] |
Urine (LC-MS) | 6-AM-d₃ | 30 ng/mL | Not reported | [4] |
Matrix effects—ion suppression or enhancement during mass spectrometric analysis—pose significant challenges in urine drug testing due to variable salt concentrations, creatinine levels, and endogenous compounds. 6-AM-d₃ effectively corrects for these effects when added at consistent concentrations before sample preparation. Solid-phase extraction (SPE) methods, such as those employing Oasis HLB cartridges, demonstrate recovery rates of 80–111% for 6-MAM when monitored via deuterated internal standard normalization [4] [6]. Crucially, paradoxical findings occur where some urine samples test positive for 6-MAM but negative for total opiates, potentially due to metabolic variations or interactions. In such cases, the use of 6-AM-d₃ ensures reliable 6-MAM quantification regardless of morphine levels, preventing false-negative interpretations in heroin use detection [10]. This specificity is vital for forensic applications where heroin consumption must be distinguished from legitimate morphine/codeine use.
Method validation for 6-MAM detection using 6-AM-d₃ encompasses rigorous assessment of specificity, linearity, accuracy, precision, recovery, and stability. Chromatographic separation on C18 columns (e.g., Xterra® RP18) with gradient elution using acetonitrile/formic acid mobile phases effectively resolves 6-MAM from interfering substances. Validated linear ranges typically span 0.5–1000 ng/mL in blood and plasma matrices, with correlation coefficients (r²) ≥0.999 [2] [8] [9]. Precision studies demonstrate within-day variations of 2.1–11.4% and day-to-day variations of 3.1–14.5% across various biological matrices [2] [4]. Absolute recovery rates using optimized SPE or protein precipitation protocols range between 80% and 100.7%, with relative recovery consistently near 100% due to effective compensation by the deuterated standard [4] [8]. Stability assessments confirm that 6-MAM is more stable in brain tissue than blood, but the addition of sodium fluoride and immediate storage at −20°C enhances stability in all matrices [1] [2].
Table 2: Validation Parameters Across Biological Matrices Using 6-AM-d₃
Validation Parameter | Blood/Plasma | Urine | Brain Tissue | Oral Fluid |
---|---|---|---|---|
Linearity Range | 0.5–1000 ng/mL | 30–1000 ng/mL | 0.002–0.06 μg/g | 30–1000 ng/mL |
Within-Day Precision (%RSD) | 2.1–6.8% | <10% | 2.1–11.4% | <10% |
Day-to-Day Precision (%RSD) | 6.8–14.5% | <10% | 3.1–14.5% | <10% |
Recovery (%) | 80–100.7% | 85–98% | 80–111% | 85–95% |
LOQ | 0.5 ng/mL (GC-MS); 10 ng/mL (LC-MS) | 30 ng/mL | 0.002 μg/g | 30 ng/mL |
Storage Conditions | −20°C with NaF | −20°C | −80°C | −20°C |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4